molecular formula C18H30 B8633765 1,4-Dihexylbenzene

1,4-Dihexylbenzene

Cat. No. B8633765
M. Wt: 246.4 g/mol
InChI Key: OWMJCCSXHIFCCM-UHFFFAOYSA-N
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Patent
US07238771B2

Procedure details

A 2 L round-bottomed flask is charged with 1,4-dichlorobenzene (118 g, 0.80 mol), [1,3 -bis(diphenylphosphino)propane]Ni(II) chloride (500 mg, 0.9 mmol), and dry ether (600 mL). The mixture is cooled to 0° C. and a 2 M solution of n-hexylmagnesium bromide in ether (1 L) is added dropwise. The cooling bath is removed, and the solution is slowly heated to reflux and allowed to boil for 24 h. The mixture is cooled to 0° C. and diluted with water (50 mL) and then with a 2 M aqueous hydrochloric acid solution (500 mL). The aqueous layer is separated, extracted with ether (2×200 mL), and the combined organic layers are washed with water (100 mL) and dried over magnesium sulfate. The solvent is removed in vacuo and the product is purified by distillation.
Quantity
118 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,3 -bis(diphenylphosphino)propane]Ni(II) chloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.[CH2:9]([Mg]Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>CCOCC>[CH2:9]([C:2]1[CH:7]=[CH:6][C:5]([CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:4][CH:3]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
[1,3 -bis(diphenylphosphino)propane]Ni(II) chloride
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 mL)
WASH
Type
WASH
Details
the combined organic layers are washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the product is purified by distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(CCCCC)C1=CC=C(C=C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.